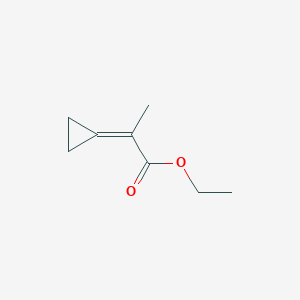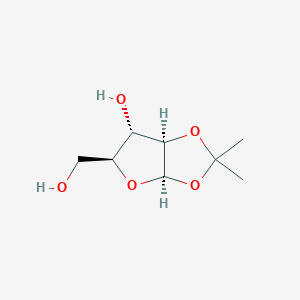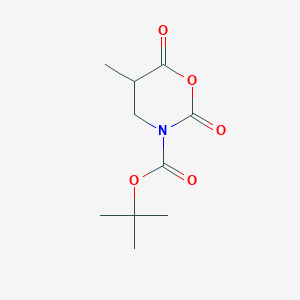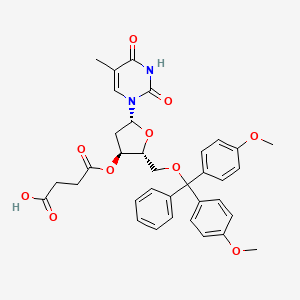
3-(Perfluorooctyl)propyl iodide
Vue d'ensemble
Description
3-(Perfluorooctyl)propyl iodide, also known as 3-Perfluorooctyl-1-iodopropane or 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide, is a perfluoroalkyl-containing building block . It has a molecular formula of C11H6F17I and a molecular weight of 588.04 .
Synthesis Analysis
This compound is used in the preparation of fluoroalkylalkylthiols via Zemplen deacylation . It is also used in the automated fluorous-assisted solution-phase oligosaccharide synthesis via activation of thioglycoside donors . A detailed synthesis process can be found in the paper "Ultra-Trace PFAS Detection Using Amplifying Fluorescent Polymers" .Molecular Structure Analysis
The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane . The InChI string is InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2 . The canonical SMILES string is C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI .Chemical Reactions Analysis
As a perfluoroalkyl-containing building block, it is used in the preparation of fluoroalkylalkylthiols via Zemplen deacylation . It is also used in the automated fluorous-assisted solution-phase oligosaccharide synthesis via activation of thioglycoside donors .Applications De Recherche Scientifique
Photooxidation Studies
- Photolysis and Oxidation Research : 3-(Perfluorooctyl)propyl iodide has been studied in the context of photolysis and oxidation. When exposed to light in the presence of oxygen, significant products such as CF2O are formed. This type of research is crucial in understanding the chemical behavior and stability of compounds under various conditions (Marsh & Heicklen, 1966).
Chemical Synthesis and Characterization
- Polymer Synthesis : It has been utilized in the synthesis of poly(1-vinyl-3-alkylimidazolium) iodide polymers. These polymers exhibit different properties based on the alkyl substituent, affecting solubility, thermal stability, and crystallinity. Such polymers are valuable in the field of quasi-solid electrolytes for dye-sensitized solar cells (Azaceta et al., 2010).
- Organometallic Chemistry : The compound is significant in the selective conversion of ethylene to ethylidene ligand in reactions with hydrido(ethylene) complexes of tantalum, demonstrating the potential for controlled chemical reactions in organometallic chemistry (Hughes et al., 1998).
Material Science and Engineering
- Perfluoroalkyl Alcohol Synthesis : In material science, it has been used to synthesize Perfluoroalkyl Alcohol, specifically 3-(Perfluorooctyl)propan-2-ol. This synthesis process involves a two-step alcoholization process, highlighting its importance in creating specialized compounds (Hieu et al., 2012).
Fluorous Chemistry
- Building Blocks for Fluorous Chemistry : As a part of fluorous chemistry, 2-Iodo-3-(perfluoroalkyl)propanols have been obtained through controlled radical addition. These compounds serve as valuable building blocks for further chemical synthesis and applications in fluorous chemistry (Rábai et al., 2007).
Catalysis and Reaction Mechanisms
- Catalysis in Propylene Carbonate Synthesis : In the context of catalysis, polyfluoroalkyl phosphonium iodides, including compounds derived from this compound, have been used as catalysts in the synthesis of propylene carbonate under supercritical CO2 conditions. This highlights its role in innovative and green chemistry approaches (He, Yasuda, & Sakakura, 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
3-(Perfluorooctyl)propyl iodide is a perfluoroalkyl-containing building block It is used in the preparation of fluoroalkylalkylthiols via zemplen deacylation .
Mode of Action
The mode of action of this compound involves its use as a building block in the preparation of fluoroalkylalkylthiols . This process is facilitated through Zemplen deacylation . It is also used in the automated fluorous-assisted solution-phase oligosaccharide synthesis via activation of thioglycoside donors .
Biochemical Pathways
It is known to be involved in the synthesis of fluoroalkylalkylthiols and oligosaccharides , which suggests that it may influence related biochemical pathways.
Result of Action
Its role in the synthesis of fluoroalkylalkylthiols and oligosaccharides suggests that it may have significant effects at the molecular level .
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUBYTAXJHIPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457135 | |
| Record name | 3-(Perfluorooctyl)propyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200112-75-0 | |
| Record name | 3-(Perfluorooctyl)propyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo-;Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)
-isoquinoline-2-carbaldehyde](/img/structure/B1338374.png)


![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)






